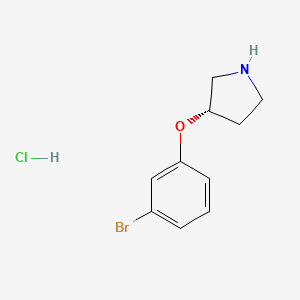

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

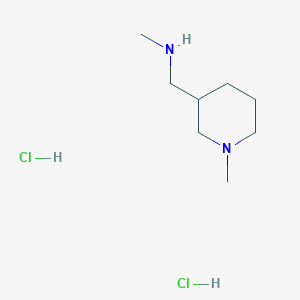

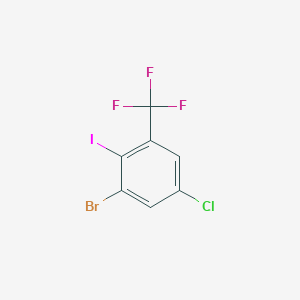

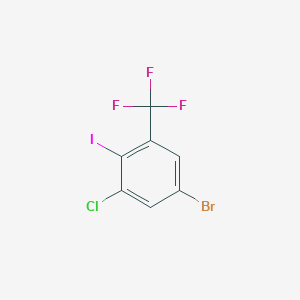

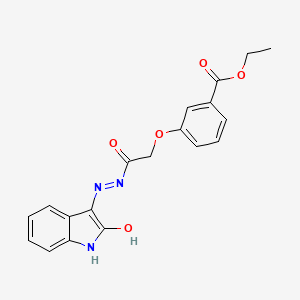

(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride (also known as 3-bromo-phenoxy-pyrrolidine hydrochloride or 3-bromophenoxy-pyrrolidine hydrochloride) is an organic compound used in the synthesis of various compounds and in the study of biochemical and physiological effects. It is a chiral compound, meaning it has two different isomers, this compound and (R)-3-(3-bromo-phenoxy)-pyrrolidine hydrochloride, each of which has different properties.

Aplicaciones Científicas De Investigación

Versatile Scaffold for Bioactive Molecules The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is due to its ability to efficiently explore pharmacophore space due to sp3 hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity. The review by Li Petri et al. (2021) elaborates on bioactive molecules with pyrrolidine rings and their derivatives, emphasizing their target selectivity and diverse biological profiles. This work underscores the significance of pyrrolidine derivatives in designing new compounds with varied biological actions, potentially including those related to “(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride” (Li Petri et al., 2021).

Pharmacological Review of Chlorogenic Acid While not directly related to “this compound,” the review on chlorogenic acid (CGA) by Naveed et al. (2018) provides insight into the pharmacological landscape of structurally complex molecules. CGA, like pyrrolidine derivatives, exhibits a broad spectrum of therapeutic roles, including antioxidant, anti-inflammatory, and cardioprotective activities. This review suggests a framework for understanding how “this compound” might be analyzed for its pharmacological effects, given the multifaceted biological activities of chemically intricate compounds (Naveed et al., 2018).

Innovations in Surfactant Chemistry The exploration of pyrrolidone-based surfactants by Login (1995) highlights the chemical versatility and potential applications of pyrrolidine derivatives in surfactant chemistry. As “this compound” belongs to this chemical class, the insights from this review could inform research into its applications in enhancing the performance of surfactants through improved water solubility, compatibility, and solvency. The unique interactions of pyrrolidone with various chemical groups could be particularly relevant for developing novel surfactants or other industrial applications (Login, 1995).

Toxicity and Kinetics of Pyrrolizidine Alkaloids The review by Widjaja et al. (2021) on the kinetics and toxicity of pyrrolizidine alkaloids (PAs) underscores the importance of understanding the ADME (absorption, distribution, metabolism, and excretion) characteristics for assessing the toxicity of compounds like “this compound.” This review emphasizes how differences in toxicokinetics can influence the overall toxicity of PAs, suggesting that similar considerations should be made for “this compound” to ensure a comprehensive assessment of its safety profile (Widjaja et al., 2021).

Propiedades

IUPAC Name |

(3S)-3-(3-bromophenoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHYADKFFREZNK-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)